molecular formula C6H5N3O3S B14656030 (Z)-4-oxo-4-(1,3,4-thiadiazol-2-ylamino)but-2-enoic acid

(Z)-4-oxo-4-(1,3,4-thiadiazol-2-ylamino)but-2-enoic acid

Cat. No.: B14656030
M. Wt: 199.19 g/mol
InChI Key: MNUAOWSWXIGCNE-UPHRSURJSA-N
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Description

(Z)-4-oxo-4-(1,3,4-thiadiazol-2-ylamino)but-2-enoic acid is a heterocyclic compound that features a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-oxo-4-(1,3,4-thiadiazol-2-ylamino)but-2-enoic acid typically involves the reaction of 2-amino-1,3,4-thiadiazole with maleic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-oxo-4-(1,3,4-thiadiazol-2-ylamino)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-4-oxo-4-(1,3,4-thiadiazol-2-ylamino)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid
  • 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)pentanoic acid

Uniqueness

(Z)-4-oxo-4-(1,3,4-thiadiazol-2-ylamino)but-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H5N3O3S

Molecular Weight

199.19 g/mol

IUPAC Name

(Z)-4-oxo-4-(1,3,4-thiadiazol-2-ylamino)but-2-enoic acid

InChI

InChI=1S/C6H5N3O3S/c10-4(1-2-5(11)12)8-6-9-7-3-13-6/h1-3H,(H,11,12)(H,8,9,10)/b2-1-

InChI Key

MNUAOWSWXIGCNE-UPHRSURJSA-N

Isomeric SMILES

C1=NN=C(S1)NC(=O)/C=C\C(=O)O

Canonical SMILES

C1=NN=C(S1)NC(=O)C=CC(=O)O

Origin of Product

United States

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